Chlorcyclizine dihydrochloride

Description

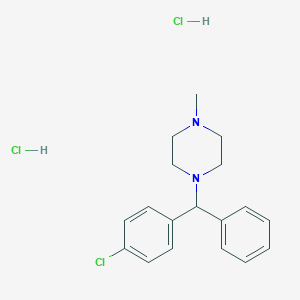

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEBQACKYGHXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926270 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-71-5 | |

| Record name | Chlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Y56T95YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Chlorcyclizine Dihydrochloride

Chlorcyclizine (B1668710) dihydrochloride (B599025) is a first-generation piperazine (B1678402) derivative with primary activity as a histamine (B1213489) H1 receptor antagonist. Its mechanism of action has been the subject of various investigations to elucidate its effects at the molecular and cellular levels.

Histamine Receptor Antagonism Investigations

Chlorcyclizine is classified as a first-generation H1-antihistamine that functions by interfering with the action of histamine at the H1 receptor. smpdb.ca The interaction is not one of a simple blockade; rather, chlorcyclizine and other H1-antihistamines are considered inverse agonists. nih.govnih.gov Histamine H1-receptors can exist in an equilibrium between an inactive and an active conformation. Histamine, the agonist, stabilizes the activated state. In contrast, inverse agonists like chlorcyclizine bind to and stabilize the inactive conformation of the receptor. nih.gov This action shifts the equilibrium towards the inactive state, thereby down-regulating the receptor's constitutive activity even in the absence of histamine. nih.gov

Research into the enantiomers of chlorcyclizine has revealed differences in their antihistamine activity, although both are effective. For example, (R)-CCZ demonstrates more potent antihistamine activity than (S)-CCZ. nih.gov Interestingly, a metabolite, Nor-CCZ, shows minimal antihistamine activity. nih.gov This suggests that the parent compound's structure is key to its H1 receptor interaction.

| Compound | Antihistamine activity at 10 nM (%) |

|---|---|

| Racemic CCZ | 72.60 |

| (R)-CCZ | 88.00 |

| (S)-CCZ | 41.70 |

| (S)-Nor-CCZ | 2.24 |

The blockade of the H1 histamine receptor by chlorcyclizine leads to a cascade of downstream cellular effects, primarily attenuating inflammatory processes. smpdb.ca Histamine binding to the H1 receptor activates cellular inflammation through pathways involving phospholipase C (PLC), protein kinase C (PKC), and the NF-κB signaling pathway. nih.gov By preventing histamine binding, chlorcyclizine inhibits this cascade. smpdb.capatsnap.com

Key cellular responses resulting from H1 receptor blockade include:

Reduced NF-κB Activity : H1 receptor antagonists can decrease the activity of the NF-κB immune response transcription factor. This, in turn, reduces antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca

Decreased Vascular Permeability : Histamine promotes the dilation of blood vessels and increases vascular permeability. Chlorcyclizine's inhibition of H1 receptors helps to reduce swelling and redness in affected tissues. patsnap.com

Mast Cell Stabilization : The blockade of H1 receptors can lead to a lowering of intracellular calcium ion concentration, which increases mast cell stability and reduces further histamine release. smpdb.ca

Studies have revealed that some of the biological activities of chlorcyclizine are independent of its action on the H1 histamine receptor. A prominent example is its potent inhibitory effect on the hepatitis C virus (HCV). Research indicates that the anti-HCV mechanism is likely independent of the H1 receptor. nih.gov

The metabolite of chlorcyclizine, Nor-CCZ, has very little antihistamine activity but retains potent anti-HCV activity. nih.gov

While the (R)-enantiomer of chlorcyclizine is a more active antihistamine than the (S)-enantiomer, both are equally effective at inhibiting HCV infection. nih.gov

Histamine itself has no discernible effect on HCV infection. nih.gov

Instead of H1 receptor antagonism, it is proposed that chlorcyclizine acts through a novel mechanism by inhibiting a late stage of HCV entry into host cells. nih.gov This demonstrates a clear separation between its classic antihistaminic properties and other significant cellular effects.

Cholinergic System Interactions

In addition to its primary antihistaminic properties, chlorcyclizine exhibits anticholinergic activity. patsnap.com This means it can act as an antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.com Muscarinic receptor antagonists function by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its receptors on various cells, including those in exocrine glands, smooth muscle, and cardiac muscle. nih.govnih.gov This competitive inhibition prevents the downstream signaling typically initiated by ACh, effectively countering the "rest and digest" functions of the parasympathetic nervous system. nih.gov

The antagonism of muscarinic acetylcholine receptors by chlorcyclizine has a direct impact on secretory processes. patsnap.com Acetylcholine, acting through M3 muscarinic receptors, is a primary stimulus for secretions from exocrine glands. nih.gov By blocking these receptors, muscarinic antagonists inhibit these secretions. nih.govdrugbank.com

In the context of chlorcyclizine's secondary anticholinergic effects, this action contributes to a reduction in secretions like mucus and saliva. patsnap.com This property can be beneficial in alleviating symptoms such as a runny nose associated with allergic reactions. patsnap.com The mechanism involves the blockade of muscarinic receptors on glandular cells, thereby preventing acetylcholine from stimulating the release of fluids. nih.gov

Serotonergic Receptor Modulation Research

Chlorcyclizine's interaction with the serotonergic system has been an area of interest in pharmacological research. While it is primarily known for its histamine H1 receptor antagonism, studies have indicated that chlorcyclizine also possesses antiserotonergic properties. This suggests that it can block the action of serotonin (B10506), a key neurotransmitter involved in a wide array of physiological and psychological processes.

The precise profile of chlorcyclizine's binding affinity for various serotonin (5-HT) receptor subtypes is not extensively detailed in publicly available research. However, the modulation of serotonergic pathways is a known characteristic of some first-generation antihistamines. For instance, drugs within this class have been shown to interact with 5-HT2A receptors, which are implicated in processes such as inflammation and neurotransmission. The blockade of these receptors can lead to a variety of downstream cellular effects. Further research is required to fully characterize the binding affinities (Ki values) of chlorcyclizine across the spectrum of serotonin receptors and to understand the functional consequences of these interactions.

Local Anesthetic Properties in Preclinical Investigations

In addition to its systemic effects, chlorcyclizine has demonstrated local anesthetic properties in preclinical studies. This action is attributed to its ability to block voltage-gated sodium channels in nerve membranes, a mechanism shared with conventional local anesthetics like lidocaine. By inhibiting the influx of sodium ions, chlorcyclizine can prevent the initiation and propagation of nerve impulses, leading to a temporary loss of sensation in the area of application.

Immunomodulatory Activities: Phagocyte Function Studies

Chlorcyclizine has been shown to exert immunomodulatory effects, particularly on the function of phagocytic cells like neutrophils and macrophages. These cells are critical components of the innate immune system, responsible for engulfing and destroying pathogens and cellular debris.

Effects on Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophages

Research has indicated that H1-antihistamines can modulate the production of nitric oxide (NO), a key signaling and effector molecule in the immune system, by macrophages. In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to express inducible nitric oxide synthase (iNOS), leading to high levels of NO production.

One study investigating the effects of various H1-antihistamines on LPS-stimulated murine macrophages (RAW 264.7 cell line) found that these drugs could significantly inhibit the accumulation of nitrites, a stable metabolite of NO. researchgate.net This inhibition of NO production was attributed to the downregulation of iNOS protein expression and/or a direct inhibition of iNOS activity. researchgate.net The degree of inhibition was also found to correlate with the lipophilicity of the antihistamine. researchgate.net Although this study did not specifically report on chlorcyclizine, as an H1-antihistamine, it is likely to share similar modulatory effects on macrophage NO production.

| Cell Line | Stimulus | Effect of H1-Antihistamines | Mechanism |

| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Significant inhibition of nitrite (B80452) accumulation | Downregulation of iNOS protein expression and/or inhibition of iNOS activity |

Assessment of Direct Antioxidative Properties in Cell-Free Systems

The direct antioxidant potential of a compound can be evaluated using cell-free systems that measure its ability to scavenge free radicals. Common assays for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a measurable color change, which is used to determine the compound's antioxidant capacity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

While specific studies detailing the DPPH and ABTS radical scavenging activities of chlorcyclizine are not prevalent in the existing literature, the chemical structure of chlorcyclizine, which includes aromatic rings, suggests a potential for some degree of radical scavenging activity. However, without direct experimental evidence, its potency as a direct antioxidant remains to be established.

Modulation of Intracellular Pathways

The diverse cellular effects of chlorcyclizine suggest that it may modulate various intracellular signaling pathways. These pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, are fundamental to the regulation of cellular processes including proliferation, differentiation, inflammation, and survival.

Currently, there is a lack of direct research evidence specifically linking chlorcyclizine to the modulation of the MAPK or PI3K/Akt pathways. The MAPK/ERK pathway is a key signaling cascade involved in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular responses. Similarly, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. Given that some antihistamines have been shown to influence these pathways in various cell types, it is conceivable that chlorcyclizine could also exert some of its effects through these mechanisms. However, dedicated studies are required to investigate these potential interactions and elucidate the specific molecular targets of chlorcyclizine within these complex signaling networks.

Nuclear Translocation of Constitutive Androstane and Farnesoid X Receptors

Studies in primary mouse hepatocytes (PMHs) have demonstrated that chlorcyclizine induces the nuclear translocation of the Constitutive Androstane Receptor (CAR) and the Farnesoid X Receptor (FXR). nih.govresearchgate.netnih.govresearchgate.net Under normal conditions, these xenobiotic and bile acid sensors reside predominantly in the cytoplasm. nih.gov Upon activation by a ligand, such as chlorcyclizine, they move into the nucleus. nih.gov

Once in the nucleus, CAR and FXR form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific response elements on the DNA to regulate the transcription of a wide array of target genes involved in the metabolism and transport of xenobiotics and endogenous compounds like bile acids. nih.govunp.ac.id The activation and subsequent translocation of CAR and FXR from the cytoplasm to the nucleus is a critical initial step for their regulatory function. nih.gov This action by chlorcyclizine suggests a mechanism by which it can influence the expression of genes crucial for hepatic detoxification and transport processes. nih.govnih.gov

Transactivation of Bile Acid Transporter Expression

A direct consequence of the nuclear translocation of CAR and FXR is the transactivation of genes encoding for bile acid transporters. nih.govresearchgate.netresearchgate.net Research has shown that chlorcyclizine treatment leads to the increased expression of key transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 4 (MRP4). nih.govnih.gov

The activation of CAR is linked to the induction of MRP4, while FXR activation drives the expression of BSEP. nih.govnih.gov These transporters are located on the canalicular membrane of hepatocytes and are essential for effluxing bile acids and other compounds from the liver into the bile, a process critical for preventing the accumulation of toxic levels of bile acids which can lead to cholestatic liver injury. nih.govnih.gov The ability of chlorcyclizine to upregulate these transporters underscores a hepatoprotective mechanism by enhancing the clearance of potentially harmful substances. nih.govmdedge.com

| Nuclear Receptor Activated | Bile Acid Transporter Upregulated | Function |

|---|---|---|

| Constitutive Androstane Receptor (CAR) | Multidrug Resistance-Associated Protein 4 (MRP4) | Mediates efflux of bile acids and other organic anions. |

| Farnesoid X Receptor (FXR) | Bile Salt Export Pump (BSEP) | Primary transporter for secreting monovalent bile salts into the bile canaliculus. |

Role in Protein Aggregation and Oxidation Processes

In experimental models of erythropoietic protoporphyria, a condition characterized by the accumulation of the porphyrin precursor protoporphyrin-IX (PP-IX), chlorcyclizine has been shown to mitigate liver injury by decreasing porphyrin-triggered protein aggregation and oxidation. nih.govnih.govresearchgate.netnih.govmdedge.com The accumulation of PP-IX is known to induce significant cellular stress, leading to the aggregation of proteins and oxidative damage within hepatocytes. nih.govresearchgate.net

Structure Activity Relationship Sar and Chemical Optimization Studies

Design and Synthesis of Novel Chlorcyclizine (B1668710) Dihydrochloride (B599025) Derivatives

The journey to enhance the therapeutic potential of chlorcyclizine has led to the synthesis of a diverse array of novel derivatives. These efforts have primarily focused on modifying four key structural motifs: the stereochemistry of the central carbon, the side chains extending from the piperazine (B1678402) ring, the substituents on the phenyl rings, and the core structure of the piperazine ring itself. acs.org

A general synthetic route for creating asymmetrical chlorcyclizine derivatives involves the reductive amination of a corresponding aldehyde or ketone with a chiral piperazine precursor, such as (R)-1 or (S)-1, using sodium cyanoborohydride. nih.gov For certain derivatives, like the cyclopentyl and cyclohexyl variants, titanium(IV) isopropoxide is employed in the reductive amination process. nih.gov Further modifications, such as N-acylation, can be achieved by reacting the piperazine derivative with acetyl chloride. nih.gov

The synthesis of achiral dichlorcyclizine derivatives follows a different pathway, starting with the reduction of dichlorobenzophenone, followed by chlorination to yield a chloride intermediate. nih.gov This intermediate is then used to alkylate various cyclic amines to produce the final compounds. nih.gov Additionally, oligoethylene glycol side chains have been introduced to the piperazine ring to potentially reduce central nervous system penetration by increasing molecular weight, solubility, and polarity. acs.orgnih.gov

Elucidation of Structural Determinants for Receptor Affinity and Functional Potency

Intensive research has been conducted to understand how specific structural features of chlorcyclizine and its derivatives influence their biological activity, particularly their antiviral properties against pathogens like the Hepatitis C virus (HCV). acs.orgacs.org

One of the key findings is the significant impact of substituents on the phenyl rings. The removal of the para-chloro substituent on one of the phenyl rings was found to decrease antiviral activity. nih.gov Conversely, the introduction of a second para-chloro substituent on the other phenyl ring led to a slight increase in activity. nih.gov This trend was observed across both chiral and nonchiral derivatives, with dichloro compounds consistently showing enhanced potency compared to their monochloro counterparts. nih.gov

Modifications to the piperazine core have also been explored. While some changes, like expanding the ring by one carbon, retained activity, they often led to increased cytotoxicity. nih.gov Replacing the piperazine ring with other cyclic structures generally resulted in a significant loss of activity, suggesting that the specific geometry and basicity (pKa value) of the piperazine ring are critical for its function. acs.org

Interestingly, the introduction of oligoethylene glycol side chains off the piperazine ring nitrogen was found to improve antiviral activity without compromising selectivity. acs.org However, a terminal carboxylic acid on this side chain completely abolished the anti-HCV activity, likely due to reduced cell permeability. acs.org

Comparative SAR Analysis with Related Piperazine Analogues

The structure-activity relationship of chlorcyclizine becomes even clearer when compared with other piperazine analogues. These comparisons have been particularly insightful in the context of developing new antiviral agents. arabjchem.org

For instance, in the pursuit of anti-HCV agents, a derivative of chlorcyclizine carrying an ethyl group at the nitrogen of the piperazine ring demonstrated significantly higher activity than derivatives with methyl, propyl, isopropyl, or cyclobutyl groups. arabjchem.org This highlights the sensitivity of the biological activity to the nature of the alkyl substituent on the piperazine nitrogen.

Stereochemical Investigations and Enantioselective Activity

The central carbon atom of chlorcyclizine is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers. Research has shown that stereochemistry can play a role in the biological activity of chlorcyclizine and its derivatives.

In the context of its anti-HCV activity, studies have revealed that chirality has a minimal effect on the antiviral potency and selectivity. acs.org Both the (R) and (S) enantiomers of chlorcyclizine exhibit comparable activity. arabjchem.org This suggests that for this particular biological target, the specific spatial arrangement of the phenyl and chlorophenyl groups around the chiral center is not a critical determinant for binding and inhibition.

However, it is important to note that for other biological activities or for different derivatives, stereochemistry can be a more significant factor. Methods for the enantioseparation of piperazine antihistamines, including chlorcyclizine, have been developed using techniques like capillary zone electrophoresis. nih.gov This allows for the individual testing of each enantiomer, which is crucial for a complete understanding of their pharmacological profiles.

Rational Drug Design Approaches for Optimized Biological Profiles

The insights gained from SAR studies have paved the way for rational drug design approaches to optimize the biological profile of chlorcyclizine derivatives. scite.ai The primary goals of these efforts have been to enhance the desired therapeutic activity (such as antiviral potency), while minimizing off-target effects. nih.govnih.gov

One key strategy has been to modulate the physicochemical properties of the molecules to influence their distribution in the body. For example, to reduce potential central nervous system side effects associated with first-generation antihistamines, researchers have introduced oligoethylene glycol side chains. nih.gov This modification increases the molecule's polarity and molecular weight, which is expected to limit its ability to cross the blood-brain barrier. acs.org

Antiviral Research Applications of Chlorcyclizine Dihydrochloride

Hepatitis C Virus (HCV) Inhibition Research

Initial high-throughput screening of approved drugs identified Chlorcyclizine (B1668710) (CCZ) as a potent inhibitor of HCV infection. nih.govconsensus.app Subsequent research has focused on elucidating the precise mechanisms by which it exerts its antiviral effects. It has been shown to be effective against multiple HCV genotypes, including 1b and 2a, in various models, including human hepatoma cells, primary human hepatocytes, and chimeric mice with humanized livers. nih.govcaymanchem.com

Mechanism of Viral Entry and Fusion Interference

Chlorcyclizine dihydrochloride (B599025) inhibits HCV at an early stage of its lifecycle, specifically targeting the viral entry process. nih.govresearchgate.net Research has demonstrated that the compound blocks the membrane fusion step, a critical event that allows the viral genetic material to enter the host cell. nih.govnih.gov This interference with the fusion process is a key aspect of its antiviral activity. nih.govnih.gov

The fusion of the viral envelope with the host cell membrane is an essential step for the entry and infection of enveloped viruses like HCV. nih.gov Chlorcyclizine has been shown to directly interfere with this process, preventing the virus from successfully delivering its genome into the host cell cytoplasm. nih.govnih.gov

Direct Targeting of HCV Envelope Glycoprotein (B1211001) 1 (E1)

The antiviral effect of Chlorcyclizine dihydrochloride is mediated through its direct interaction with one of the HCV envelope glycoproteins, E1. nih.govnih.gov The HCV envelope is embedded with two glycoproteins, E1 and E2, which form a heterodimer and are crucial for viral entry. frontiersin.org Studies utilizing UV cross-linking with a photoactivatable form of Chlorcyclizine have definitively shown direct binding of the compound to the E1 glycoprotein in both HCV-infected cells and with recombinant E1/E2 proteins. nih.govnih.gov

This direct targeting of a viral protein is a significant finding, as it highlights a specific vulnerability of the virus that can be exploited for antiviral therapy. The interaction is specific to E1, distinguishing its mechanism from other antiviral agents that might target host factors or other viral proteins.

Specific Interactions with HCV E1 Fusion Peptide: Molecular Docking and Cross-linking Studies

Further molecular investigations have pinpointed the specific region of the E1 glycoprotein that this compound interacts with. It directly targets the putative fusion peptide of E1. nih.govnih.gov This peptide is a critical component of the viral fusion machinery.

Key Research Findings on E1 Fusion Peptide Interaction:

| Research Method | Finding |

| Molecular Docking Simulations | Suggests that Chlorcyclizine binds to a hydrophobic pocket within the HCV E1 protein, leading to extensive interactions with the fusion peptide. nih.govnih.gov |

| UV Cross-linking & Mass Spectrometry | Revealed that Chlorcyclizine cross-links to an E1 sequence that is adjacent to the putative fusion peptide. nih.govnih.gov |

These studies provide a detailed molecular model of how Chlorcyclizine inhibits HCV fusion, demonstrating a specific and targeted interaction with a key functional domain of the E1 glycoprotein.

Characterization of Resistance-Associated Substitutions in Viral Glycoproteins

To further understand the interaction between Chlorcyclizine and HCV, researchers have generated and characterized viral resistance to the compound. In vitro studies have identified several missense mutations in the HCV E1 protein that confer resistance to Chlorcyclizine. nih.govnih.gov

Synergistic Antiviral Effects with Other Direct-Acting Antivirals in in vitro Models

An important aspect of this compound's potential utility is its ability to work in concert with other anti-HCV drugs. In vitro studies have demonstrated that Chlorcyclizine exhibits synergistic antiviral effects when combined with various direct-acting antivirals (DAAs). nih.govnih.gov

Examples of Synergistic Combinations:

Ribavirin

Interferon-α

Telaprevir

Boceprevir

Sofosbuvir

Daclatasvir

Cyclosporin A

This synergy is observed without a significant increase in cytotoxicity, suggesting that combination therapies including Chlorcyclizine could be more effective than single-agent treatments and could potentially lower the required doses of each drug, thereby reducing potential side effects. nih.govresearchgate.net

Use as a Chemical Probe for Host-Virus Interaction Studies and Pathogenesis Elucidation

Beyond its direct therapeutic potential, this compound serves as a valuable chemical probe for studying the intricacies of HCV entry and the fusion process. nih.gov By understanding how this small molecule can inhibit a specific step in the viral lifecycle, researchers can gain deeper insights into the fundamental mechanisms of host-virus interactions.

The study of Chlorcyclizine's interaction with the E1 fusion peptide provides a tool to dissect the structural and functional aspects of this critical viral component. This knowledge contributes to a broader understanding of HCV pathogenesis and can inform the development of novel antiviral strategies that target the fusion process, not only for HCV but potentially for other enveloped viruses with similar fusion mechanisms. nih.gov

Broader Antiviral Spectrum: Flavivirus Research (e.g., Zika Virus)

Initial antiviral research on this compound (CCZ) identified it as a potent inhibitor of the Hepatitis C virus (HCV), a member of the Flaviviridae family of viruses. nih.govnih.gov This discovery prompted investigations into whether CCZ possesses a broader spectrum of activity against other pathogenic flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV). The family Flaviviridae includes numerous significant human pathogens, making the prospect of a broad-spectrum inhibitor an important area of research. nih.gov

However, studies evaluating the efficacy of chlorcyclizine and its optimized derivatives against other flaviviruses have indicated a significantly narrower spectrum of activity than initially hoped. Research into its effects on Dengue virus, for instance, revealed that the antiviral potency was substantially lower compared to its effects on HCV. nih.gov

Detailed research findings from a study on optimized chlorcyclizine derivatives showed that their effective concentration against DENV was approximately 1000-fold higher than against HCV, rendering the selective index—a measure of the drug's specificity for the virus versus host cells—very low. nih.gov This suggests that the compound is not an effective inhibitor of the Dengue virus under these experimental conditions. nih.gov

| Compound | Antiviral Activity vs. HCV (EC₅₀ in µM) | Antiviral Activity vs. DENV (EC₅₀ in µM) | Selectivity Index (SI) vs. DENV |

|---|---|---|---|

| (S)-10 (CCZ Derivative) | 0.0048 | >5 | <5 |

| 30 (CCZ Derivative) | 0.0028 | >5 | <5 |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower value indicates higher potency. Selectivity Index (SI): The ratio of the toxic concentration to the effective concentration. A higher value is desirable. Data sourced from He, S. et al. (2015). nih.gov

Furthermore, a potent chlorcyclizine analogue was evaluated in a broader antiviral screening program by the National Institute of Allergy and Infectious Diseases (NIAID). The compound was tested against 13 different viruses, including Dengue virus, but showed little to no significant antiviral activity, suggesting that its mechanism of action is likely specific to HCV. nih.gov

While the Zika virus is also a member of the Flaviviridae family and has been noted as a potential, logical target for study following the success of CCZ against HCV, specific research data demonstrating its efficacy against ZIKV is not prominent in the scientific literature. wikipedia.orgresearchgate.net The drug repurposing approach is a common strategy for emerging pathogens like the Zika virus, but current research indicates that the antiviral properties of chlorcyclizine are not broadly applicable to other members of the Flaviviridae family. nih.govresearchgate.net

Research in Other Pathological Contexts

Erythropoietic Protoporphyria (EPP) Research

Recent studies have highlighted the potential of chlorcyclizine (B1668710) in addressing the hepatic complications of Erythropoietic Protoporphyria (EPP). reachmd.comnews-medical.net EPP is a rare genetic disease caused by mutations in the ferrochelatase enzyme, leading to the accumulation of Protoporphyrin IX (PP-IX), which can cause severe skin photosensitivity and, in some cases, progressive liver damage that may necessitate transplantation. news-medical.netnih.goveurekalert.org

High-throughput screening of over 2,500 compounds using a zebrafish model identified chlorcyclizine as a substance capable of reducing the accumulation of PP-IX in the liver. reachmd.comnih.goveurekalert.org This effect was subsequently validated in several experimental EPP models, including porphyrin-loaded primary mouse hepatocytes and two distinct mouse models of the disease. nih.gov

In these models, chlorcyclizine treatment led to a significant reduction in hepatic PP-IX levels. nih.gov Studies in Fechm1Pas transgenic mice, a genetic model of EPP, showed that chlorcyclizine administration decreased PP-IX deposits in the liver. news-medical.net Furthermore, the compound was found to enhance the clearance of PP-IX, with treated mice showing increased excretion of PP-IX in their stool. nih.goveurekalert.org This suggests a dual mechanism of reducing accumulation and promoting elimination. eurekalert.orgbioengineer.org

Interestingly, the therapeutic effect in mouse models was observed to be sex-specific, with female mice experiencing a significant reduction in hepatic PP-IX, while male mice did not show a similar response. news-medical.neteurekalert.orgmedicalupdateonline.com This difference is thought to be related to a faster metabolism of chlorcyclizine in male rats, where it is processed approximately eight times more rapidly in male livers compared to female livers. eurekalert.orgmedicalupdateonline.com

Mechanistic studies revealed that chlorcyclizine induces the nuclear translocation of the constitutive androstane receptor (CAR) and the farnesoid X receptor (FXR). news-medical.netnih.gov This action, in turn, activates the expression of bile acid transporters, such as BSEP and MRP4, which are believed to facilitate the clearance of PP-IX from the liver through bile excretion. news-medical.netnih.gov

Table 1: Effect of Chlorcyclizine on PP-IX Levels in Experimental EPP Models

| Experimental Model | Key Findings | Citations |

|---|---|---|

| Zebrafish Larvae | Identified via high-throughput screening; significantly decreased hepatic PP-IX fluorescence and increased its excretion. | news-medical.netnih.goveurekalert.org |

| Primary Mouse Hepatocytes | Demonstrated a dose-dependent reduction in intracellular PP-IX levels. | news-medical.netnih.gov |

| Transgenic Fechm1Pas Mice | Reduced PP-IX levels in the liver, erythrocytes, and bone marrow, particularly in female mice. | nih.goveurekalert.org |

| DDC-Fed Mice | Effectively lowered hepatic PP-IX levels and mitigated liver injury in female mice. | news-medical.netnih.gov |

Beyond its effects on porphyrin levels, chlorcyclizine has been shown to reduce hepatic inflammation associated with EPP. reachmd.comeurekalert.orgbioengineer.org In mouse models, treatment with chlorcyclizine led to improved liver injury. nih.gov This anti-inflammatory action is complemented by a reduction in porphyrin-triggered protein aggregation and oxidation, indicating a decrease in cellular stress. news-medical.netnih.gov

A key finding was the impact of chlorcyclizine on mast cells, which are immune cells that produce histamine (B1213489). eurekalert.orgmedicalupdateonline.com Research demonstrated that chlorcyclizine treatment reduced the number of hepatic mast cells and lowered histamine levels in EPP mice, with more pronounced effects observed in females. news-medical.netnih.goveurekalert.org This suggests that the drug's therapeutic benefits in the EPP liver are linked to its ability to modulate the local immune environment and reduce the presence of histamine-producing cells. reachmd.combioengineer.org

The investigation into chlorcyclizine's mechanism has underscored the significant role of the histamine pathway in PP-IX accumulation. nih.govbioengineer.org Studies in hepatocyte models showed that histamine acts as a pro-porphyrinogenic factor, meaning it promotes the accumulation of PP-IX. news-medical.netnih.gov

Conversely, the blockade of histamine receptors was found to decrease PP-IX levels. nih.gov This effect was observed with the use of both H1-receptor blockers, like chlorcyclizine and fexofenadine, and H2-receptor blockers, such as cimetidine and ranitidine. news-medical.neteurekalert.orgmedicalupdateonline.com This indicates that the histamine signaling pathway is a viable target for treating the liver disease associated with EPP. nih.gov Chlorcyclizine, by acting as an H1-antihistamine receptor blocker, directly interferes with this pathway, contributing to the reduction of PP-IX buildup. nih.gov

Investigation of Efficacy in Vertigo, Nausea, and Vomiting Models

Chlorcyclizine is a first-generation antihistamine known to possess antiemetic properties, making it a candidate for managing symptoms of nausea, vomiting, and dizziness. drugbank.comdrugbank.com Its mechanism of action in this context is related to its antihistaminic and anticholinergic effects. drugbank.comdrugbank.com

Antihistamines like the related compound cyclizine (B1669395) are used to prevent and treat nausea and dizziness associated with motion sickness and other labyrinthine disorders. devonformularyguidance.nhs.ukclevelandclinic.orgmedicinedirect.co.ukdrugs.com They work by helping the body maintain its sense of balance. clevelandclinic.org The vomiting center in the brain is triggered by histamine, and by blocking histamine production, these drugs can alleviate the sensation of nausea. medicinedirect.co.uk Chlorcyclizine's properties suggest its potential utility in models of vertigo and nausea, consistent with the actions of its drug class. drugbank.com

Exploration of Potential in Common Cold Symptom Alleviation

Chlorcyclizine is utilized in combination medications for the temporary relief of symptoms associated with the common cold, allergies, and other respiratory illnesses. webmd.comwebmd.com As an antihistamine, its primary role is to counteract the effects of histamine, a chemical that produces symptoms like sneezing, itching, watery eyes, and a runny nose. drugs.comdrugs.com

In these formulations, chlorcyclizine is often paired with a decongestant, such as phenylephrine or pseudoephedrine. drugs.comdrugs.com The decongestant component works by shrinking blood vessels in the nasal passages to relieve stuffiness and sinus congestion. drugs.comdrugs.com The combination of these agents provides multi-symptom relief for the common cold. webmd.com

Preclinical Experimental Methodologies and Model Systems

In Vitro Cell-Based Assays

In vitro assays are fundamental in the initial stages of drug discovery, providing a controlled environment to assess a compound's biological activity and cytotoxicity. patsnap.comdrugbank.com Cell-based assays, in particular, offer a more physiologically relevant context than biochemical assays by evaluating the compound's effects within a living cell. patsnap.comnih.gov

Human hepatoma cell lines, which are derived from liver tumors, are instrumental in HCV research because they are highly permissive to HCV infection and replication. The Huh7.5.1 cell line, a subclone of the Huh7 cell line, is particularly favored for these studies.

Researchers have extensively used Huh7.5.1 cells to determine the anti-HCV efficacy of chlorcyclizine (B1668710). nih.govbohrium.com In these assays, cells are infected with a modified HCV (such as a luciferase reporter virus, HCV-Luc) and are simultaneously treated with varying concentrations of the compound. nih.gov The antiviral activity is measured by quantifying the reduction in viral replication, typically through a luciferase signal. The efficacy is expressed as the EC50 value, which represents the concentration of the compound required to inhibit 50% of the viral activity. nih.govbohrium.com

Concurrently, the cytotoxicity of chlorcyclizine is assessed in the same cell line to ensure that the observed antiviral effect is not due to cell death. nih.gov A common method for this is the ATPlite assay, which measures the amount of ATP present, an indicator of cell viability. nih.govduke.edu The result is given as the CC50 value, the concentration at which the compound causes 50% cytotoxicity. nih.gov The relationship between these two values is defined by the Selectivity Index (SI = CC50/EC50), a critical measure of a drug's therapeutic window. nih.gov Studies have shown that chlorcyclizine and its enantiomers exhibit potent anti-HCV activity with low cytotoxicity in Huh7.5.1 cells. bohrium.comduke.edu

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of Chlorcyclizine and Related Compounds in Huh7.5.1 Cells

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Chlorcyclizine (CCZ) | ~0.05 | >25 | >500 |

| (R)-CCZ | 0.008 | >15 | >1875 |

| (S)-CCZ | 0.008 | >15 | >1875 |

| nor-Chlorcyclizine (nor-CCZ) | 0.005 | 1.8 | 360 |

Data compiled from published research findings. bohrium.comduke.edu EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are approximations from graphical and tabular data in the cited sources.

To validate findings from immortalized cell lines, researchers often turn to primary hepatocyte cultures, which are freshly isolated from human or murine liver tissue. These cells more closely mimic the complex physiology and metabolic functions of the liver in vivo.

The anti-HCV activity of chlorcyclizine has been confirmed in primary human hepatocytes. bohrium.comsinobiological.com In these experiments, primary hepatocytes are infected with wild-type HCVcc (cell culture-derived HCV), and the reduction in intracellular viral RNA is measured following treatment with the compound. bohrium.com These studies corroborated the potent antiviral effects first observed in hepatoma cell lines. bohrium.comsinobiological.com

In metabolic research, the stability of a compound is a key consideration. The metabolic stability of chlorcyclizine and its primary metabolite, nor-chlorcyclizine, has been evaluated in vitro by incubating the compounds with human and mouse liver microsomes. nih.gov Such assays help predict the compound's half-life and clearance in the body, providing essential data for further preclinical and clinical development.

As a first-generation antihistamine, chlorcyclizine's primary mechanism of action is the antagonism of the H1 histamine (B1213489) receptor. nih.gov Histamine is a key mediator in allergic and inflammatory responses, which are driven by various immune cells, including macrophages and neutrophils. By blocking histamine's action, chlorcyclizine inherently possesses immunomodulatory properties, helping to reduce inflammation, swelling, and other allergy symptoms. nih.gov However, specific preclinical studies focusing on the direct effects of chlorcyclizine dihydrochloride (B599025) on isolated macrophage and neutrophil cultures to further detail its immunomodulatory profile are not extensively documented in published literature.

The discovery of chlorcyclizine's anti-HCV activity is a prime example of drug repurposing facilitated by modern screening technologies. duke.edusinobiological.com Quantitative high-throughput screening (qHTS) is an advanced platform that enables the rapid screening of vast chemical libraries against biological targets. Unlike traditional HTS, which tests compounds at a single concentration, qHTS generates concentration-response curves for thousands of compounds in a single experiment, providing detailed information on potency and efficacy.

Chlorcyclizine was identified as a potent HCV inhibitor from a screen of the NIH Chemical Genomics Center Pharmaceutical Collection using a cell-based qHTS platform. duke.edu This approach allows for the efficient and accurate profiling of thousands of existing drugs and novel compounds, accelerating the identification of promising lead candidates for further development.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy and pharmacokinetics of a drug candidate in a whole living organism before human trials.

A significant challenge in HCV research has been the virus's narrow host range, which is limited to humans and chimpanzees. This obstacle was overcome with the development of chimeric mouse models whose livers are repopulated with primary human hepatocytes. One such model is the albumin–urokinase plasminogen activator/severe combined immune-deficient (Alb-uPA/SCID) mouse. nih.gov These "humanized" liver mouse models can be productively infected with HCV and are considered a robust system for testing antiviral therapies. nih.gov

The in vivo efficacy of chlorcyclizine has been demonstrated in these chimeric mouse models. nih.govsinobiological.com After being infected with HCV genotypes 1b or 2a, the mice are treated with chlorcyclizine. sinobiological.com Research findings showed that treatment with chlorcyclizine resulted in a significant, time-dependent reduction in HCV viral load in the serum of these mice. nih.govsinobiological.com For instance, one study reported approximately a 1 log10 (or 90%) drop in HCV virus load over four weeks of treatment. nih.gov These animal model studies were critical in validating the in vitro findings and providing the proof-of-concept for chlorcyclizine's potential as an anti-HCV therapeutic. nih.govduke.edu

Zebrafish Larvae as High-Throughput Models for Metabolic Disorders

Zebrafish (Danio rerio) larvae have been utilized as a high-throughput screening model to identify compounds capable of mitigating protoporphyrin-IX (PP-IX) accumulation, a key pathological feature of the metabolic disorder erythropoietic protoporphyria (EPP). In one such screening effort, researchers utilized transgenic zebrafish larvae that were chemically induced to overproduce PP-IX by administering δ-aminolevulinic acid (ALA) and deferoxamine (B1203445) (DFO). The natural fluorescence of porphyrin allowed for direct visualization and quantification of hepatic PP-IX levels in the transparent larvae.

This model facilitated the rapid screening of approximately 2,500 approved and bioactive compounds to identify agents that could reduce the induced PP-IX accumulation. Among the compounds screened, the antihistamine chlorcyclizine (CCZ) was identified as a potent PP-IX–lowering agent. Subsequent experiments in this model confirmed that chlorcyclizine treatment significantly decreased the fluorescence of PP-IX in the liver of the zebrafish larvae. researchgate.netnih.gov The model also demonstrated that chlorcyclizine appeared to enhance the clearance of the toxic porphyrin buildup. nih.gov This use of a zebrafish model proved instrumental in the initial identification of chlorcyclizine as a compound of interest for disorders characterized by porphyrin accumulation.

Murine Models of Porphyria (e.g., DDC-fed, transgenic EPP mice) for Disease Mechanism Studies

Following its identification in zebrafish screens, chlorcyclizine's efficacy was further investigated in established murine models of erythropoietic protoporphyria (EPP) to study the disease mechanism in a mammalian system. researchgate.netnih.gov Two primary mouse models were employed: a genetic model and a diet-induced pharmacological model.

The genetic model consists of transgenic mice with a mutation in the ferrochelatase gene (Fechm1Pas), which recapitulates the genetic basis of EPP and leads to the accumulation of protoporphyrin-IX (PP-IX). researchgate.net The second model involves feeding mice a diet containing 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), a compound that induces a porphyria-like state with significant hepatic PP-IX accumulation. researchgate.netnih.gov

In studies using these models, administration of chlorcyclizine led to a notable reduction in hepatic PP-IX levels. nih.gov Interestingly, this therapeutic effect was observed to be sex-specific, with female mice in both the Fechm1Pas and DDC-fed models showing significant reductions in liver, erythrocyte, and bone marrow PP-IX levels, while male mice did not exhibit a similar response. researchgate.netnih.gov This sex-specific effect was hypothesized to be related to differences in drug metabolism, as male rats are known to metabolize chlorcyclizine at a much higher rate than females. nih.gov

Furthermore, the reduction in PP-IX in female mice correlated with mitigated liver injury, decreased porphyrin-triggered protein aggregation and oxidation, and a reduction in histamine-producing mast cells. researchgate.netnih.gov These findings in murine models were crucial for validating the initial zebrafish data and for uncovering complex biological responses, such as sex-specific efficacy, providing deeper insights into the potential mechanisms of action of chlorcyclizine in treating porphyria-related liver pathology. researchgate.net

| Mouse Model | Induction Method | Key Findings with Chlorcyclizine | Sex-Specific Effects |

|---|---|---|---|

| Fechm1Pas (Transgenic EPP) | Genetic (Ferrochelatase mutation) | Reduction of hepatic PP-IX deposits. | Effective in females; not observed in males. researchgate.netnih.gov |

| DDC-fed | Pharmacological (Diet-induced) | Reduced hepatic PP-IX levels and mitigated liver injury. researchgate.net | Effective in females; not observed in males. researchgate.netnih.gov |

Rodent Developmental Biology Models for Investigating Biological Effects

Rodent models have been employed to investigate the biological effects of chlorcyclizine on developmental processes. Specifically, studies in rats have demonstrated that chlorcyclizine and structurally related compounds are teratogenic, inducing a high incidence of cleft palate and other skeletal malformations in fetuses when administered during gestation. nih.gov

Research into the mechanism of this teratogenicity suggests that the drug's interaction with embryonic tissues plays a key role. Studies have shown that chlorcyclizine binds to chondroitin (B13769445) sulfate, a glycosaminoglycan in cartilage, and competes with calcium for these binding sites. nih.gov To test this hypothesis, experiments were conducted where pregnant rats were co-administered chlorcyclizine and calcium-chelating agents. The results showed that this combination significantly increased both the frequency of fetal malformations and the retention of radiolabeled [14C]chlorcyclizine in the embryos. nih.gov Conversely, the retention of [45Ca]calcium in the embryos was inversely related to the retention of the teratogen. nih.gov These findings from rodent developmental models suggest that the pathogenesis of malformations caused by chlorcyclizine involves its binding to embryonic glycosaminoglycans, which may disrupt normal skeletal development. nih.gov Similar teratogenic effects have also been noted in mouse models. nih.gov

Preclinical Pharmacokinetic Profiling in Animal Species

The preclinical pharmacokinetic (PK) profile of chlorcyclizine and its primary metabolite, norchlorcyclizine, has been characterized in several animal species, including mice, rats, and dogs. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

In mouse pharmacokinetic models, chlorcyclizine has demonstrated preferential liver distribution. nih.gov Studies evaluating (S)-CCZ and its N-desmethyl metabolite, (S)-nor-CCZ, in mice revealed differences in their pharmacokinetic properties. After a single intraperitoneal dose, (S)-nor-CCZ showed a longer half-life (T₁/₂) and higher distribution to the liver compared to the parent compound. nih.gov This is consistent with in vitro data from mouse microsomes which also showed differences in stability. nih.govresearchgate.net

The tendency for tissue localization, particularly in the liver and lungs, has been noted. nih.govdrugbank.com The metabolism of chlorcyclizine shows significant sex-dependent differences in some species. For instance, the metabolism of chlorcyclizine in male rat livers is reported to be eight times higher than in female rat livers, a factor that may explain the sex-specific efficacy observed in murine porphyria models. nih.gov Benzhydrylpiperazines like chlorcyclizine and their N-dealkylation products are distributed in all tissues of rats and are also transferred to the fetus. nih.gov The compound is slowly excreted in the urine, with its metabolite norchlorcyclizine being detectable for extended periods after administration ceases. nih.govdrugbank.com

| Compound | Dose (IP) | Parameter | Plasma | Liver | Brain |

|---|---|---|---|---|---|

| (S)-CCZ | 50 mg/kg | T₁/₂ (h) | 1.6 | 1.9 | 2.1 |

| Cₘₐₓ (µM) | 10.3 | 102.5 | 28.4 | ||

| Tₘₐₓ (h) | 0.25 | 0.5 | 0.5 | ||

| (S)-nor-CCZ | 10 mg/kg | T₁/₂ (h) | 3.7 | 4.9 | 4.5 |

| Cₘₐₓ (µM) | 3.2 | 134.8 | 13.7 | ||

| Tₘₐₓ (h) | 0.5 | 1 | 1 |

Data adapted from studies on the preclinical development of chlorcyclizine and its derivatives. researchgate.net

Viral Replication Studies in Murine Models of SARS-CoV-2 (as part of broader drug class studies)

While specific studies on chlorcyclizine in murine models of SARS-CoV-2 are not prominent, research into the broader class of first-generation antihistamines has been conducted. These studies utilize transgenic mouse models that express the human angiotensin-converting enzyme 2 (hACE2) receptor, making them susceptible to SARS-CoV-2 infection. asm.org

Research has shown that antihistamines, as a class, can inhibit SARS-CoV-2 infection and replication. asm.org Mechanistic studies suggest that the histamine receptor H1 (HRH1) can act as an alternative, hACE2-independent receptor for the virus. asm.orgasm.org Antihistamine drugs are proposed to competitively bind to HRH1, thereby disrupting the interaction between the viral spike protein and the receptor and preventing viral entry. asm.org

In challenge experiments with hACE2 transgenic mice, the prophylactic administration of antihistamines was shown to prevent SARS-CoV-2 infection. asm.org Other studies in murine models have demonstrated that combining an antihistamine (loratadine) with the antiviral drug remdesivir (B604916) effectively dampened viral replication and inflammation, leading to a significant reduction in lung injury. researchgate.netnih.gov These findings from broader drug class studies in murine models highlight a potential mechanism by which piperazine-based antihistamines like chlorcyclizine could interfere with viral replication. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies for Compound Analysis

Chromatography is a cornerstone for the separation and analysis of chlorcyclizine (B1668710) dihydrochloride (B599025) from complex matrices. High-performance liquid chromatography and chiral chromatography are particularly pivotal in its characterization.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of chlorcyclizine dihydrochloride content and purity in pharmaceutical formulations and research samples. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.

Research has demonstrated the use of various RP-HPLC methods for the analysis of chlorcyclizine and related piperazine (B1678402) derivatives. These methods typically utilize a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the chlorcyclizine molecule absorb light in the UV spectrum. For instance, in the analysis of novel chlorcyclizine derivatives, a C18 column was used with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid), with UV detection at 220 nm to confirm purity greater than 95% nih.gov. Another established method for analyzing both cyclizine (B1669395) and chlorcyclizine utilizes a Symmetry C8 column with a proprietary mobile phase and UV detection, demonstrating the robustness of HPLC for these compounds researchgate.net.

The specificity of HPLC allows for the separation of chlorcyclizine from its potential degradation products and synthesis-related impurities, making it an indispensable tool for stability-indicating assays. Method validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical procedure is accurate, precise, linear, and robust for its intended purpose. An HPLC method with electrochemical detection (HPLC-ECD) has also been developed for piperazine antihistamines, including chlorcyclizine, achieving a limit of detection of 6.0 nmol L⁻¹ ebi.ac.uk.

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Phenomenex Luna C18 (5 µm, 30 × 75 mm) | Gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid) | 45.0 mL/min (preparative) | UV at 220 nm | nih.gov |

| Symmetry C8 (5 µm, 3.9 x 150 mm) | Acetonitrile, buffer, triethylamine | 1.0 mL/min | UV at 225 nm | researchgate.net |

| ARION-CN (3 μm) | 50 mM phosphate (B84403) buffer (pH 3) and methanol (45/55, v/v) | Not specified | Electrochemical Detection (ECD) at +1500 mV | ebi.ac.uk |

Chlorcyclizine possesses a chiral center at the carbon atom connecting the two aromatic rings and the piperazine moiety. Consequently, it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography is the definitive method for resolving enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for this purpose.

While specific chiral HPLC methods for chlorcyclizine are not extensively detailed in readily available literature, a highly relevant study demonstrated the successful enantioseparation of chlorcyclizine using capillary zone electrophoresis, a technique with similar separation principles. In this research, sulfated beta-cyclodextrin (B164692) was employed as a chiral selector in a glycine (B1666218) buffer. The cyclodextrin (B1172386) cavity forms inclusion complexes with the chlorcyclizine enantiomers, and the differential stability of these diastereomeric complexes allows for their separation. The separated enantiomers were monitored by a UV detector, achieving a lower quantitation limit of 10 µmol L⁻¹ creative-proteomics.com. Interestingly, research into the anti-HCV activity of chlorcyclizine derivatives found that the chiral configuration did not have a major effect on the antiviral activity for the analogues studied researchgate.net.

Mass Spectrometry for Molecular Target Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool in the study of pharmacokinetics, particularly for identifying and quantifying metabolites of pharmaceutical compounds like chlorcyclizine. Coupled with liquid chromatography (LC-MS), it provides the sensitivity and specificity needed to profile metabolites in complex biological matrices. The primary metabolic pathway for chlorcyclizine is N-demethylation, which results in the formation of its active metabolite, norchlorcyclizine. nih.gov An additional, minor pathway is N-oxidation. nih.gov

In a research setting, a typical workflow for metabolite profiling of chlorcyclizine would involve the administration of the compound, followed by the collection of biological samples (e.g., plasma, urine) over time. These samples are then processed, often by protein precipitation or solid-phase extraction, to isolate the analytes of interest. nih.gov

Subsequent analysis by LC-MS/MS, often using a triple quadrupole or high-resolution mass spectrometer like an Orbitrap, allows for the detection and quantification of both the parent drug and its metabolites. nih.govnih.gov In tandem mass spectrometry (MS/MS), the precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, analysts can achieve high selectivity and sensitivity. nih.gov For chlorcyclizine and its primary metabolite, the expected transitions would be based on their molecular weights (Chlorcyclizine: 300.83 g/mol ; Norchlorcyclizine: 286.80 g/mol ). nih.govnist.gov A similar methodology has been successfully developed and validated for the quantification of the related drug cyclizine and its metabolite norcyclizine in human plasma, demonstrating the robustness of this approach for the diphenylmethylpiperazine class of compounds. nih.gov

The table below summarizes the key mass spectrometry data for chlorcyclizine and its primary metabolite, norchlorcyclizine.

| Compound | Formula | Exact Mass [M] | Precursor Ion [M+H]⁺ | Major Fragment Ions (m/z) | Instrumentation Example |

| Chlorcyclizine | C₁₈H₂₁ClN₂ | 300.13933 Da | 301.1466 | 167.08, 201.05, 71.09 | LC-ESI-QFT (e.g., Q Exactive Plus Orbitrap) massbank.eu |

| Norchlorcyclizine | C₁₇H₁₉ClN₂ | 286.12368 Da | 287.1310 | 201.05, 166.08, 165.07 | LC-ESI-QFT (e.g., Q Exactive Plus Orbitrap) nih.gov |

While metabolite profiling is straightforward with MS, identifying novel molecular targets is a more complex endeavor that often involves techniques like chemical proteomics, where a modified version of the drug is used to "pull down" its binding partners from cell lysates for subsequent MS identification.

Crystallographic and Electron Diffraction Studies

The three-dimensional arrangement of atoms in a solid-state pharmaceutical ingredient is critical as it influences key physicochemical properties such as solubility, stability, and bioavailability. Crystallographic techniques are the definitive methods for determining this atomic-level structure.

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline pharmaceutical materials. intertek.comresearchgate.net It is broadly applied in two modes: Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD).

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive method used to obtain a characteristic "fingerprint" of a crystalline solid. americanpharmaceuticalreview.comspectroscopyonline.com The sample is ground into a fine powder, causing the crystallites to be randomly oriented. When exposed to an X-ray beam, the sample produces a diffraction pattern of peaks at specific angles (2θ), which is a function of the material's crystal lattice spacings. PXRD is invaluable for:

Polymorph screening: Identifying different crystalline forms of the same compound. intertek.com

Purity analysis: Detecting the presence of unwanted crystalline phases or impurities. nih.gov

Stability studies: Monitoring for changes in crystal form due to factors like heat, humidity, or pressure during manufacturing and storage. intertek.com

Batch-to-batch consistency: Ensuring the uniformity of the active pharmaceutical ingredient (API). americanpharmaceuticalreview.com

For this compound, which is described as a white crystalline powder, PXRD would be the primary method to confirm its phase identity and purity in a manufacturing setting. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. researchgate.netveranova.com This technique requires a well-ordered single crystal, typically 30-300 µm in size. researchgate.net By analyzing the complete diffraction pattern produced by the single crystal, researchers can determine the exact coordinates of every atom in the unit cell, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. veranova.com This detailed structural information is crucial for understanding structure-activity relationships and for computational modeling.

While this compound is known to form crystals (prisms from alcohol and ether), a definitive crystal structure has not been widely reported in public databases, which can be the case for older, established compounds. nih.gov If a single crystal were analyzed, the resulting data would populate a table similar to the one below, defining its fundamental crystallographic properties.

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90° |

| Volume (V) | The volume of the unit cell. | X ų |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | X g/cm³ |

For many pharmaceutical compounds, growing single crystals large enough for SCXRD analysis is a significant bottleneck. Three-dimensional electron diffraction (3D ED), and particularly its variant Microcrystal Electron Diffraction (MicroED), has emerged as a revolutionary technique to overcome this limitation. nih.gov MicroED can determine high-resolution atomic structures from nanocrystals or microcrystals that are a billionth the size of those required for conventional X-ray diffraction. nih.gov

The power of this technique for the diphenylmethylpiperazine class of antihistamines was recently demonstrated in a landmark study on meclizine (B1204245) dihydrochloride, a close structural analog of chlorcyclizine. nih.govresearchgate.net Despite its widespread use for over 70 years, the crystal structure of meclizine dihydrochloride remained unknown because it typically forms a powder that appears amorphous and is unsuitable for SCXRD. Using MicroED, researchers were able to determine the ab initio 3D crystal structure directly from this powder. nih.gov

The study revealed that meclizine dihydrochloride crystallizes in the monoclinic P2₁/c space group, with two racemic enantiomers (R/S) in the unit cell. The crystal packing is stabilized by a network of strong N-H···Cl⁻ hydrogen bonds and weaker C-H···Cl⁻ and π-stacking interactions. nih.gov This successful application of MicroED to meclizine dihydrochloride provides a clear and powerful precedent, demonstrating that the technique is exceptionally well-suited to definitively determine the elusive crystal structure of this compound from its microcrystalline powder.

The crystallographic data obtained for meclizine dihydrochloride via MicroED, which serves as a strong proxy for what could be expected for this compound, is detailed below.

| Parameter | Meclizine Dihydrochloride (via MicroED) nih.gov |

| Formula | C₂₅H₂₉Cl₃N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.39 |

| b (Å) | 7.19 |

| c (Å) | 24.52 |

| α (°) | 90.00 |

| β (°) | 101.96 |

| γ (°) | 90.00 |

| Volume (ų) | 2479.9 |

| Resolution (Å) | 0.96 |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in predicting the binding mode and affinity of a ligand to a biological target.

In the context of its antiviral activity against the Hepatitis C Virus (HCV), molecular docking studies have been pivotal in identifying the direct target of chlorcyclizine (B1668710). Research has shown that chlorcyclizine is a potent inhibitor of HCV entry into host cells. nih.gov Docking simulations have proposed a putative binding model where chlorcyclizine directly interacts with the HCV envelope glycoprotein (B1211001) E1. nih.gov

According to these simulations, chlorcyclizine binds to a hydrophobic pocket within the putative fusion peptide of the E1 glycoprotein. nih.gov This interaction is believed to interfere with the fusion process, a critical step in the viral entry, thereby inhibiting the infection. The binding is characterized by extensive interactions between the chlorcyclizine molecule and the amino acid residues within this hydrophobic pocket. nih.gov

Table 1: Summary of Molecular Docking Findings for Chlorcyclizine

| Parameter | Finding | Source |

| Target Protein | Hepatitis C Virus (HCV) Envelope Glycoprotein E1 | nih.gov |

| Binding Site | Hydrophobic pocket within the putative fusion peptide | nih.gov |

| Predicted Mechanism | Interference with the viral fusion process | nih.gov |

| Key Interactions | Extensive interactions with the fusion peptide | nih.gov |

These findings from molecular docking have been crucial in elucidating the molecular basis of chlorcyclizine's anti-HCV activity and have provided a structural framework for the rational design of new antiviral agents.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of biological systems over time, providing a more detailed understanding of the stability of ligand-protein complexes and the intricacies of binding mechanisms.

While specific molecular dynamics simulation studies exclusively focused on chlorcyclizine dihydrochloride (B599025) are not extensively available in the public domain, the application of this technique is a logical next step following molecular docking. MD simulations could be employed to refine the binding pose of chlorcyclizine within the HCV E1 glycoprotein's hydrophobic pocket predicted by docking studies. mdpi.comnih.gov

By simulating the dynamic environment, MD can provide insights into:

The stability of the chlorcyclizine-E1 complex over time.

The key amino acid residues that form stable and persistent interactions with the ligand.

The conformational changes in both the ligand and the protein upon binding.

The calculation of binding free energies to more accurately predict binding affinity.

Such studies would be invaluable in confirming the binding mode suggested by docking and in providing a more comprehensive understanding of the allosteric effects and the precise mechanism by which chlorcyclizine inhibits viral fusion.

Quantum Mechanical Calculations in Support of Structural and Electronic Properties

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometry, charge distribution, and orbital energies.

To date, specific quantum mechanical calculation studies detailing the structural and electronic properties of chlorcyclizine dihydrochloride are not widely published. However, the application of QM methods would be highly beneficial for a deeper understanding of this compound.

Potential applications of QM calculations for this compound include:

Optimization of Molecular Geometry: To determine the most stable three-dimensional conformation of the molecule.

Analysis of Electronic Properties: To calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Electrostatic Potential Mapping: To visualize the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions with its biological target.

Calculation of Spectroscopic Properties: To predict NMR and IR spectra, which can aid in the experimental characterization of the compound.

By providing a detailed picture of the electronic landscape of chlorcyclizine, QM calculations could offer valuable insights into the nature of its interactions with the HCV E1 glycoprotein and guide the design of analogs with improved binding affinities.

In Silico Prediction of Structure-Activity Relationships and Compound Optimization

In silico prediction of structure-activity relationships (SAR) is a key component of modern drug discovery, enabling the rational design of new compounds with enhanced potency and improved pharmacokinetic profiles. This approach leverages computational models to correlate the chemical structure of a compound with its biological activity.

For chlorcyclizine, SAR studies have been instrumental in the optimization of novel derivatives with improved anti-HCV activity. nih.gov Following the identification of chlorcyclizine as a potent HCV inhibitor, a chemical optimization campaign was undertaken to develop improved analogs. nih.gov

These in silico and experimental SAR studies explored modifications to the chlorcyclizine scaffold, focusing on:

Alterations to the piperazine (B1678402) ring: These modifications were generally found to decrease activity. nih.gov

Substitutions on the terminal nitrogen of the piperazine ring: These changes were well-tolerated and allowed for the maintenance of potency. nih.gov

This systematic approach led to the identification of lead compounds with significantly improved efficacy. For instance, certain derivatives demonstrated a substantial drop in the HCV viral load in preclinical models. nih.gov

Table 2: Structure-Activity Relationship Insights for Chlorcyclizine Derivatives

| Structural Modification | Impact on Anti-HCV Activity | Source |

| Alterations to the piperazine ring | Decreased activity | nih.gov |

| Substitutions on the terminal nitrogen | Potency maintained | nih.gov |

These findings highlight the power of combining computational predictions with synthetic chemistry to rapidly advance lead compounds towards clinical development. The SAR data generated provides a valuable roadmap for the future design of even more effective anti-HCV therapeutics based on the chlorcyclizine scaffold.

Emerging Research Directions and Future Perspectives

Identification of Novel Molecular Targets and Signaling Pathways

While Chlorcyclizine (B1668710) is well-established as a histamine (B1213489) H1 receptor antagonist, its pharmacological profile includes anticholinergic, antiserotonergic, and local anesthetic properties. nih.govwikipedia.org Current research is focused on elucidating molecular targets beyond these known receptors to explain its broader biological activities. A significant area of investigation is its potent antiviral effects, particularly against flaviviruses like Hepatitis C Virus (HCV). wikipedia.orgnih.gov

Studies have revealed that Chlorcyclizine inhibits HCV entry into host cells. nih.gov This mechanism is distinct from its antihistaminic action and suggests the involvement of novel host-factor targets. The precise mechanism is still under investigation, but it is thought to potentially involve a cholesterol-dependent pathway. nih.gov As a host-targeting agent, Chlorcyclizine presents a high genetic barrier to the development of viral resistance, making it a promising candidate for antiviral therapy and a valuable chemical probe for studying host-virus interactions. nih.gov The identification of the specific host protein(s) that Chlorcyclizine interacts with to block viral entry remains a key objective for future research.

Development of Advanced Chlorcyclizine Dihydrochloride (B599025) Analogs with Enhanced Specificity and Potency

To optimize the therapeutic potential of Chlorcyclizine, particularly its antiviral properties, significant efforts are being directed towards the synthesis and characterization of novel analogs. Structure-activity relationship (SAR) studies have been instrumental in guiding the chemical modification of the parent molecule to enhance potency and improve pharmacokinetic profiles. nih.gov

Research has led to the development of optimized, nonchiral analogs with substantially improved anti-HCV potency. nih.gov For instance, certain derivatives have exhibited EC50 values below 10 nM against HCV infection, a significant improvement over the parent compound, along with cytotoxicity selectivity indices exceeding 2000. nih.gov Key structural modifications have been identified that influence antiviral activity:

Aromatic Substitution: Dual para-chloro substitution on the aromatic rings was found to produce more potent nonchiral analogues. nih.gov